molecular formula C7H5ClFNO B8752851 (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride

(Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B8752851
M. Wt: 173.57 g/mol
InChI Key: CQEGJGFPGPNQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzenecarboximidoyl chloride, where a fluorine atom is substituted at the third position of the benzene ring, and a hydroxyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Processing: Depending on the required production scale, batch or continuous processing methods are employed.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-fluorobenzoic acid and hydroxylamine.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 3-fluoro-N-alkylbenzenecarboximidoyl derivatives are formed.

    Oxidation Products: Oximes and nitroso compounds are common products of oxidation.

    Reduction Products: Amines are the major products of reduction reactions.

Scientific Research Applications

3-Fluoro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-fluoro-N-hydroxybenzene-1-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-hydroxybenzenecarboximidoyl chloride
  • 3-Chloro-N-hydroxybenzenecarboximidoyl chloride
  • 3-Fluoro-N-methoxybenzenecarboximidoyl chloride

Uniqueness

3-Fluoro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

3-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-2-1-3-6(9)4-5/h1-4,11H

InChI Key

CQEGJGFPGPNQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.